4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXZNPOGNSNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromenone Ring Formation via Pechmann Condensation
The chromen-2-one (coumarin) core is typically synthesized via the Pechmann condensation , a classic method for coumarin derivatives. In this reaction, a phenol derivative (e.g., substituted resorcinol) reacts with a β-keto ester under acidic conditions. For 6-methylchromen-2-one, p-cresol serves as the phenolic starting material.
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Reactants : p-Cresol (10 mmol) and malonic acid (12 mmol) in phosphoryl chloride (POCl₃, 15 mL).
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Catalyst : Anhydrous ZnCl₂ (0.5 mmol).
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Conditions : Stirred at 60°C for 24 hours.
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Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
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Yield : 4-Hydroxy-6-methylcoumarin obtained in 68–72% yield.
This intermediate is subsequently functionalized at the 4-position through chlorination (POCl₃, reflux) to yield 4-chloro-6-methylcoumarin.
Benzofuran Ring Synthesis
The 3,5-dimethylbenzofuran moiety is constructed separately. A common method involves cyclization of substituted phenols with α-haloketones or via Ullmann-type coupling .
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Reactants : 3,5-Dimethylphenol (1 equiv) and 2-bromoacetophenone (1.1 equiv).
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Base : K₂CO₃ (2 equiv) in dimethylformamide (DMF).
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Conditions : Heated at 120°C for 12 hours under nitrogen.
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Yield : 3,5-Dimethylbenzofuran isolated in 65–70% yield after column chromatography.
Coupling of Chromenone and Benzofuran Moieties
The critical step involves linking the 4-chloro-6-methylchromen-2-one with the 3,5-dimethylbenzofuran group. Two methods dominate:
Friedel-Crafts Alkylation
This electrophilic aromatic substitution reaction leverages the electron-rich benzofuran ring to attack the 4-position of the chlorocoumarin.
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Reactants : 4-Chloro-6-methylchromen-2-one (1 equiv), 3,5-dimethylbenzofuran (1.2 equiv).
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Catalyst : AlCl₃ (1.5 equiv) in dichloromethane (DCM).
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Conditions : Stirred at room temperature for 6 hours.
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Workup : Quenched with HCl (1M), extracted with DCM, and purified via silica gel chromatography.
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Yield : 58–63% of the target compound.
Nucleophilic Aromatic Substitution
An alternative route substitutes the 4-chloro group with a benzofuran lithium reagent.
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Generation of Benzofuran Lithium : 3,5-Dimethylbenzofuran (1 equiv) treated with n-BuLi (1.1 equiv) in tetrahydrofuran (THF) at −78°C.
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Coupling : Added to 4-chloro-6-methylchromen-2-one (1 equiv) in THF, warmed to 25°C, and stirred for 4 hours.
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Yield : 55–60% after aqueous workup and recrystallization.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two coupling methods:
The Friedel-Crafts method offers practical advantages for large-scale synthesis due to milder conditions and lower cost. However, the nucleophilic approach avoids strong Lewis acids, making it preferable for acid-sensitive substrates.
Mechanistic Insights
Friedel-Crafts Pathway
The AlCl₃ catalyst polarizes the C–Cl bond in 4-chloro-6-methylchromen-2-one, generating a reactive acylium ion intermediate. The 3,5-dimethylbenzofuran attacks this electrophilic center, followed by deprotonation to restore aromaticity.
Nucleophilic Substitution
The lithium reagent deprotonates the benzofuran, forming a resonance-stabilized aryl lithium species. This nucleophile displaces the chloride at the 4-position of the coumarin via a two-step addition-elimination mechanism.
Advanced Modifications and Functionalization
Post-synthetic modifications enhance the compound’s properties:
Bromination for Further Derivatization
Bromination at the chromenone’s 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura).
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Reactants : Target compound (1 equiv), N-bromosuccinimide (NBS, 1.1 equiv).
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Initiator : Benzoyl peroxide (BPO, 10 mol%) in CCl₄.
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Conditions : Reflux for 8 hours.
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Yield : 3-Bromo derivative isolated in 75–80% yield.
Morpholine Substitution
Replacing the 4-chloro group with morpholine improves solubility.
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Reactants : 4-Chloro-6-methylchromen-2-one (1 equiv), morpholine (2 equiv).
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Base : K₂CO₃ (3 equiv) in acetone.
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Conditions : Reflux for 12 hours.
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Yield : 4-Morpholino-6-methylchromen-2-one obtained in 76% yield.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
Biological Activities
The biological activities of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be categorized into several key areas:
Antioxidant Properties
Research has indicated that coumarin derivatives exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. For instance, it targets matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease. The selectivity towards these enzymes enhances its potential as a therapeutic agent against neurodegenerative conditions .
Anti-inflammatory Effects
Studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could have implications for treating inflammatory diseases such as arthritis .
Case Studies and Research Findings
Several notable studies have highlighted the applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent AChE inhibition with favorable selectivity profiles, indicating potential for Alzheimer's treatment. |
| Study 2 | Investigated electronic properties via DFT analysis, revealing insights into reactivity and interaction with biological targets. |
| Study 3 | Reported on the crystal structure and provided detailed measurements that support further drug design efforts based on structural characteristics. |
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogs include coumarins fused with other heterocycles (e.g., thiadiazoles, imidazoles) and benzofuran derivatives with varying substituents. Key comparisons are outlined below:
Key Observations :
- Thiadiazole-linked coumarins (e.g., 11a) exhibit higher melting points (214–216°C) due to rigid planar structures, whereas benzofuran-coumarin hybrids may have lower melting points, as seen in ethyl-substituted thiadiazoles (171–173°C) .
Biological Activity
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a synthetic compound belonging to the benzofuran and chromenone families. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
The molecular formula of this compound is C23H20O3, with a molecular weight of 344.4 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C23H20O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C23H20O3/c1-13... |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C5CCCCC5=C4 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects. For instance, studies indicate that it can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In a study involving K562 human leukemia cells, it was found that certain derivatives of benzofuran and chromenone structures induced apoptosis effectively .
Case Study:
In a comparative study, compounds derived from benzofuran exhibited varying degrees of cytotoxicity against cancer cell lines. The compound showed an IC50 value indicating potent antiproliferative activity against several tumor cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit broad-spectrum activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one?
The synthesis typically involves coupling reactions between substituted benzofuran and coumarin precursors. For example, Suzuki-Miyaura cross-coupling can be used to attach the 3,5-dimethylbenzofuran moiety to the 6-methylcoumarin core. Key steps include:
- Benzofuran synthesis : Cyclization of substituted phenols with acetylene derivatives under acidic conditions.
- Coumarin functionalization : Bromination at the 4-position of 6-methylcoumarin followed by palladium-catalyzed coupling .
- Purification : Recrystallization from ethanol or column chromatography to isolate the product.
Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?
Optimization strategies include:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require strict anhydrous conditions.
- Temperature control : Lower temperatures (60–80°C) reduce side reactions like debromination.
- In-situ monitoring : TLC or HPLC-MS to track intermediate formation .
Basic: What spectroscopic techniques are critical for confirming the molecular structure?
- X-ray crystallography : Resolves atomic positions and confirms stereochemistry. Use SHELXL for refinement .
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ 2.3–2.5 ppm, coumarin carbonyl at δ 160–165 ppm).
- HRMS : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₁₈O₃⁺: 318.1256) .
Advanced: How can crystallographic disorders in the benzofuran moiety be resolved during refinement?
- Use SHELXL’s PART指令 to model partial occupancy of disordered atoms.
- Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles.
- Validate with ORTEP-3 for graphical representation of thermal ellipsoids .
Basic: How does hydrogen bonding influence the crystal packing of this compound?
The coumarin carbonyl and benzofuran oxygen atoms often act as hydrogen-bond acceptors. Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings formed via C–H···O interactions, stabilizing the lattice .
Advanced: What computational methods predict intermolecular interactions in its solid-state structure?
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···O).
- DFT calculations : Optimize dimer geometries using Gaussian09 with B3LYP/6-311G(d,p) to evaluate interaction energies .
Basic: How is the compound’s bioactivity assessed in anticancer research?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : AutoDock Vina screens binding to targets like topoisomerase II or JMJD6 .
Advanced: What structural modifications enhance its binding affinity to JMJD6?
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzofuran ring to strengthen π-π stacking.
- Replace the coumarin methyl group with a bulkier substituent (e.g., -CF₃) to fill hydrophobic pockets .
Basic: How are contradictions in spectroscopic and crystallographic data resolved?
- NMR impurities : Compare integration ratios of proton signals to identify byproducts.
- XRD validation : Overlay experimental and simulated powder XRD patterns to confirm phase purity .
Advanced: What methodological rigor ensures reproducibility in its synthesis?
- Triangulation : Cross-validate results using independent techniques (e.g., NMR, LC-MS, XRD).
- Error analysis : Report yield ranges (±5%) across three replicates and quantify trace solvents via GC-MS .
Basic: What solvents are suitable for recrystallizing this compound?
Ethanol, acetone, or ethyl acetate are preferred due to moderate polarity. Avoid DMF due to high boiling point and residue risks .
Advanced: How can experimental phasing improve its crystallographic model?
Use SHELXC/D/E for SAD/MAD phasing with heavy-atom derivatives (e.g., Se-methionine analogues) to resolve phase ambiguity in low-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
